molecular formula C18H21N B1308607 2,2,4-Trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline CAS No. 13562-24-8

2,2,4-Trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline

Cat. No. B1308607
CAS RN: 13562-24-8
M. Wt: 251.4 g/mol
InChI Key: OAKHEQUIFZCBFD-UHFFFAOYSA-N
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Description

The compound 2,2,4-Trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline is a derivative of the tetrahydroquinoline family, which is known for its presence in many natural products and medicinal compounds. Tetrahydroquinoline derivatives are of significant interest due to their diverse biological activities and their use in pharmaceuticals.

Synthesis Analysis

The synthesis of tetrahydroquinoline derivatives can be achieved through various methods. One efficient approach is the InCl(3)-catalyzed domino reaction of aromatic amines with cyclic enol ethers in water, which has been shown to produce various tetrahydroquinoline derivatives with high cis selectivity . Another method involves the aluminum hydride reduction of cyano derivatives to yield 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines . Additionally, a four-step procedure has been developed for the synthesis of 2-(2,3,3-trimethyl-1,2,3,4-tetrahydroisoquinolin-1-yl)anilines, which includes acylation, reduction, N-alkylation, and acid hydrolysis .

Molecular Structure Analysis

The molecular structure of tetrahydroquinoline derivatives can be complex and diverse. For instance, the reaction of tetrafluoro(phenyl)phosphorane with 2-methyl-8-trimethylsiloxyquinoline yields an intramolecular complex with an N→P coordinate bond, showcasing the potential for complex molecular interactions and structural diversity within this class of compounds .

Chemical Reactions Analysis

Tetrahydroquinoline derivatives can undergo various chemical reactions. For example, the electrochemical reduction of certain quinoline derivatives in aprotic media involves the acceptance of two electrons and is followed by chemical reactions that lead to the formation of new compounds . The Pummerer-type cyclization is another reaction that can be used to synthesize tetrahydroisoquinoline derivatives, with the cyclization being enhanced by the presence of boron trifluoride diethyl etherate .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydroquinoline derivatives are influenced by their molecular structure. The cis selectivity observed in the synthesis of these compounds suggests specific stereochemical preferences, which can affect their physical properties . The electrochemical properties, such as electron transfer coefficients and diffusion coefficients, are also important characteristics that can be studied through techniques like cyclic voltammetry . The crystal and molecular structure analysis provides insights into the bond lengths and angles, which are crucial for understanding the reactivity and interactions of these molecules .

Scientific Research Applications

Chemical Synthesis

  • Field : Chemical Synthesis
  • Application : 2,2,4-Trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline is used in the synthesis of 2,2,4-trimethyl-1,2-dihydroquinolines .
  • Method : The compound is synthesized through a heterogeneous catalytic condensation of aniline with acetone. Efficient materials such as Zn2±, Sn2±, and Cu2±exchanged tungstophosphoric acid (TPA) supported on γ-Al2O3 are used as catalysts .
  • Results : Among the metal-exchanged catalysts, Zn0.5TPA/Al2O3 showed the highest aniline conversion with the highest yield of 2,2,4-trimethyl-1,2-dihydroquinoline up to three consecutive cycles .

Therapeutic Applications

  • Field : Therapeutics
  • Application : 2,2,4-Trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline has potential therapeutic applications in the treatment of Alzheimer’s disease .
  • Method : The compound can act as a metal chelator, preventing copper oxidation in β-amyloid fibrils .
  • Results : This property of the compound may be useful in designing and developing new drugs for the therapy of Alzheimer’s disease .

properties

IUPAC Name

2,2,4-trimethyl-4-phenyl-1,3-dihydroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N/c1-17(2)13-18(3,14-9-5-4-6-10-14)15-11-7-8-12-16(15)19-17/h4-12,19H,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAKHEQUIFZCBFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C2=CC=CC=C2N1)(C)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401218183
Record name 1,2,3,4-Tetrahydro-2,2,4-trimethyl-4-phenylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401218183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,4-Trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline

CAS RN

13562-24-8
Record name 1,2,3,4-Tetrahydro-2,2,4-trimethyl-4-phenylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13562-24-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-Tetrahydro-2,2,4-trimethyl-4-phenylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401218183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,4-Trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 2
2,2,4-Trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 3
2,2,4-Trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 4
2,2,4-Trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 5
2,2,4-Trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 6
2,2,4-Trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline

Citations

For This Compound
8
Citations
SL Shastri - papers.ssrn.com
Abstract Design, screening and development of drugs to combat CoVid-19 is important during the viral outbreak. Therefore, it is of interest to document the molecular docking analysis …
Number of citations: 0 papers.ssrn.com
NCR van Straten, THJ van Berkel… - Journal of medicinal …, 2005 - ACS Publications
Substituted 6-amino-4-phenyl-tetrahydroquinoline derivatives are described that are antagonists for the G s -protein-coupled human follicle-stimulating hormone (FSH) receptor. These …
Number of citations: 103 pubs.acs.org
NP Novichikhina, AS Shestakov, SM Medvedeva… - Molecules, 2023 - mdpi.com
Despite extensive research in the field of thrombotic diseases, the prevention of blood clots remains an important area of study. Therefore, the development of new anticoagulant drugs …
Number of citations: 7 www.mdpi.com
G Shao, J Agar, RW Giese - Journal of Chromatography A, 2017 - Elsevier
Cooling a 1:1 (v/v) solution of acetonitrile and water at −16 C is known to result in two clear phases. We will refer to this event as “cold-induced aqueous acetonitrile phase separation (…
Number of citations: 26 www.sciencedirect.com
N Santhiya, S Priyanga, S Hemmalakshmi… - Journal of Applied …, 2016 - japsonline.com
Many beneficial medicinal products are used to treat various serious diseases and disorders like diabetes, cancer and cardiovascular diseases without side effects. Hence our study …
Number of citations: 25 japsonline.com
KS Shikhaliev, EV Leshcheva, AS Solov'ev - Chemistry of Heterocyclic …, 2003 - Springer
2,2,4-Trimethylhydroquinolines in the Bischler-Melau Reaction Page 1 Chemistry of Heterocyclic Compounds, Vol. 39, No. 3, 2003 2,2,4-TRIMETHYLHYDROQUINOLINES IN THE …
Number of citations: 4 link.springer.com
ZV Shmyreva, KS Shikhaliev… - IZVESTIYA …, 1988 - … TSHESKOGO INSTITUTA 8 …
Number of citations: 4
ZV Shmyreva, KS Shikhaliev, LP Zalukaev… - …, 1990 - Wiley Online Library
Number of citations: 1

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